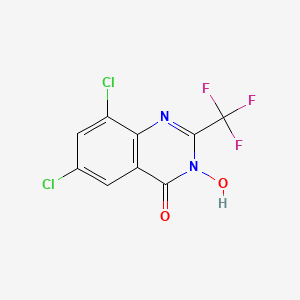

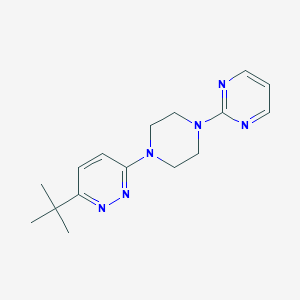

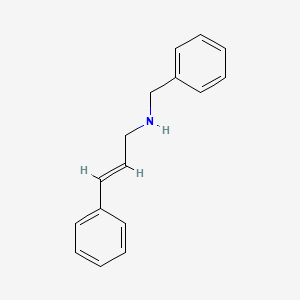

![molecular formula C15H16N4O3S B3004386 N-[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]pyrimidin-4-amine CAS No. 2097871-91-3](/img/structure/B3004386.png)

N-[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]pyrimidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrimidine-azetidinone analogues, as described in the first paper, involves the condensation of aromatic amines with N-phenylacetamide, followed by the reaction with pyrimidine amine to form Schiff base intermediates. These intermediates are then converted into final azetidinone analogues using chloroacetyl chloride . Another paper discusses the copper-catalyzed synthesis of dihydropyrimidin-4-ones from N-(prop-2-yn-1-yl)amides and sulfonylazides, which involves a cascade process including alkyne-azide cycloaddition and intramolecular nucleophilic addition .

Molecular Structure Analysis

The molecular and supramolecular structures of amino-substituted benzo[b]pyrimido[5,4-f]azepines have been characterized using IR, 1H and 13C NMR spectroscopy, and mass spectrometry. The azepine ring in these compounds adopts a boat conformation, and the molecules are linked into chains or sheets by various hydrogen bonds .

Chemical Reactions Analysis

The synthesis of sulfonamide derivatives involves the linking of the terminal sulfonamide moiety to the pyrimidine ring via an ethylamine or propylamine bridge. This process is part of the design of V600EBRAF inhibitors, which are significant in anticancer research .

Physical and Chemical Properties Analysis

The physical properties of a novel synthesized compound, (E)-4-((pyridine-4-ylmethylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide (PY4DA), were calculated using the Swiss ADME online tool. The compound's antimicrobial activity was studied using the disk well diffusion method at various concentrations. Molecular docking studies were performed to understand the interaction of the compound with proteins .

The compounds synthesized in these studies have been tested for various biological activities. For instance, the azetidinone analogues were examined for antimicrobial activity against bacterial and fungal strains and in vitro antituberculosis activity against Mycobacterium tuberculosis . The sulfonamide derivatives were tested for their inhibitory effect on V600EBRAF and screened on NCI 60 cancer cell lines, with some compounds showing significant growth inhibition against multiple cancer cell lines . The novel synthesized compound PY4DA was also subjected to antimicrobial activity tests and molecular docking studies to predict its interaction with biological targets .

Future Directions

Mechanism of Action

Target of Action

Benzofuran compounds, a core structure in this molecule, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

Benzofuran derivatives are known to interact with various biological targets, leading to a range of effects

Biochemical Pathways

Benzofuran derivatives are known to influence a variety of biological pathways due to their broad spectrum of biological activities

Result of Action

Benzofuran derivatives have been shown to exhibit a range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects

properties

IUPAC Name |

N-[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)azetidin-3-yl]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O3S/c20-23(21,13-1-2-14-11(7-13)4-6-22-14)19-8-12(9-19)18-15-3-5-16-10-17-15/h1-3,5,7,10,12H,4,6,8-9H2,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXSGBESJBUFCQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)S(=O)(=O)N3CC(C3)NC4=NC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

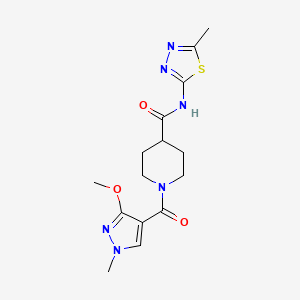

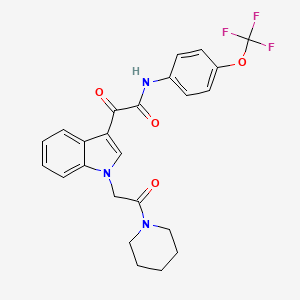

![9-methoxy-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B3004308.png)

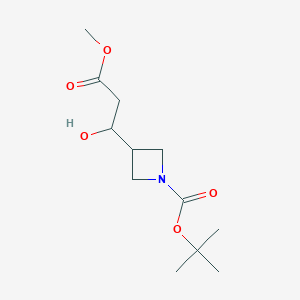

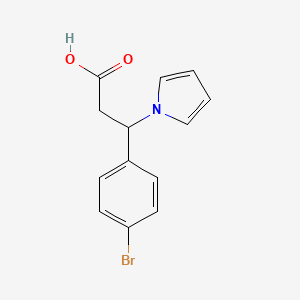

![4-[2-(3,5-Dimethylanilino)-2-oxoethyl]phenyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate](/img/structure/B3004314.png)

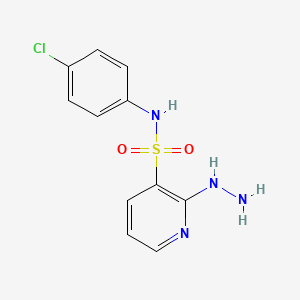

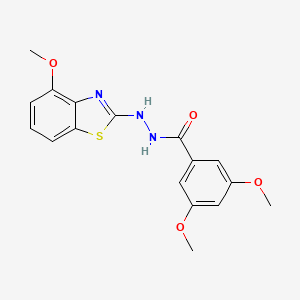

![N-(4-(N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B3004317.png)

![1-(3-Chlorophenyl)-3-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)urea](/img/structure/B3004321.png)

![2-chloro-N-[3-(methoxymethoxy)propyl]-8-methylquinoline-3-carboxamide](/img/structure/B3004325.png)